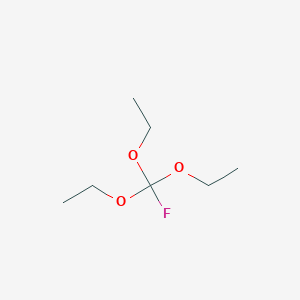
(Diethoxyfluoromethoxy)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diethoxyfluoromethoxy)ethane is an organic compound characterized by the presence of ethoxy, fluoromethoxy, and ethane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyfluoromethoxy)ethane typically involves the reaction of ethoxy and fluoromethoxy precursors under controlled conditions. One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to a fluoromethoxyethane backbone. The reaction conditions often include the use of a base such as sodium ethoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
(Diethoxyfluoromethoxy)ethane can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, where the ethoxy or fluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents such as thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alkanes or alcohols.
科学的研究の応用
(Diethoxyfluoromethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethoxy and fluoromethoxy groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (Diethoxyfluoromethoxy)ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and fluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
類似化合物との比較
Similar Compounds
Diethoxymethane: Similar in structure but lacks the fluoromethoxy group.
Fluoromethoxyethane: Contains the fluoromethoxy group but lacks the ethoxy groups.
Dimethoxyethane: Contains two methoxy groups instead of ethoxy and fluoromethoxy groups.
Uniqueness
(Diethoxyfluoromethoxy)ethane is unique due to the presence of both ethoxy and fluoromethoxy groups, which confer distinct chemical and physical properties. This combination allows for versatile applications and reactivity that are not observed in similar compounds.
特性
分子式 |
C7H15FO3 |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
[diethoxy(fluoro)methoxy]ethane |
InChI |
InChI=1S/C7H15FO3/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3 |
InChIキー |
CZIJRHCRAWPBFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(OCC)(OCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


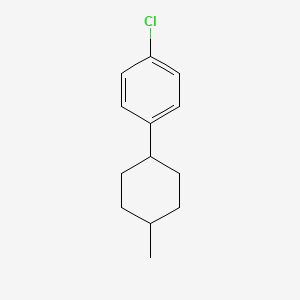
![tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15216956.png)
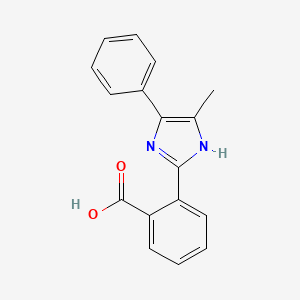
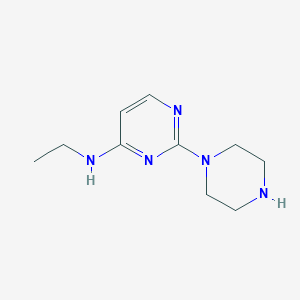
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)
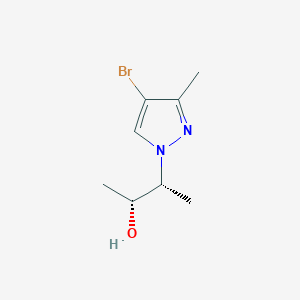


![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
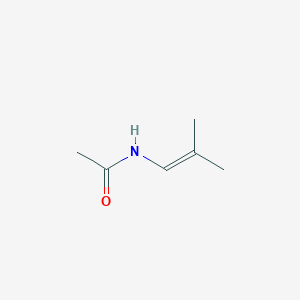
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)

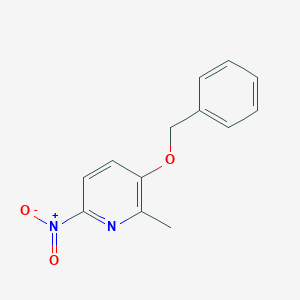
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
